(R)-4-Amino-3-hydroxybutanoic acid (R)-4-Amino-3-hydroxybutanoic acid (R)-4-Amino-3-hydroxybutyric acid is a GABA receptor modulator. It binds to GABAA and GABAB receptors (IC50s = 1 and 0.35 µM, respectively) and inhibits GABA uptake in rat brain synaptosomes (IC50 = 67 µM). (R)-4-amino-3-hydroxybutyric acid is also a GABAC receptor agonist that induces currents in a patch-clamp assay using Xenopus oocytes expressing the human receptor (EC50 = 19 µM). In vivo, (R)-4-amino-3-hydroxybutyric acid (20 mg/animal) inhibits electrical discharges in the amygdala in a cat model of N-amidinobenzamide-induced seizures.

Brand Name: Vulcanchem
CAS No.: 7013-07-2
VCID: VC1999948
InChI: InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
SMILES: C(C(CN)O)C(=O)O
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

(R)-4-Amino-3-hydroxybutanoic acid

CAS No.: 7013-07-2

Cat. No.: VC1999948

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Amino-3-hydroxybutanoic acid - 7013-07-2

Specification

CAS No. 7013-07-2
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name (3R)-4-amino-3-hydroxybutanoic acid
Standard InChI InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Standard InChI Key YQGDEPYYFWUPGO-GSVOUGTGSA-N
Isomeric SMILES C([C@H](CN)O)C(=O)O
SMILES C(C(CN)O)C(=O)O
Canonical SMILES C(C(CN)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Details

(R)-4-Amino-3-hydroxybutanoic acid belongs to the class of gamma-amino acids with a hydroxyl group at the beta position. Its stereochemistry at the 3-position is crucial for its biological activity.

PropertyValue
CAS Number7013-07-2
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
IUPAC Name(3R)-4-amino-3-hydroxybutanoic acid
InChIInChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
SMILESC(C@HO)C(=O)O

Table 1: Chemical identification and structural details of (R)-4-Amino-3-hydroxybutanoic acid

Physical and Chemical Properties

(R)-4-Amino-3-hydroxybutanoic acid displays distinct physical characteristics that are important for its handling and application in research and potential therapeutic development.

PropertyValue
Physical FormSolid
ColorWhite
Melting Point216-217 °C (decomposition)
Boiling Point374.5±32.0 °C (Predicted)
Density1.312±0.06 g/cm³ (Predicted)
SolubilityPBS (pH 7.2): 10 mg/ml
pKa4.04±0.10 (Predicted)
Storage ConditionsKeep in dark place, inert atmosphere, room temperature

Table 2: Physical and chemical properties of (R)-4-Amino-3-hydroxybutanoic acid

Common Synonyms

The compound is known by various names in scientific literature, which is important for comprehensive literature searches:

  • (R)-GABOB

  • (-)-β-Hydroxy-GABA

  • (R)-(-)-β-Hydroxy-GABA

  • (R)-(-)-3-Hydroxy-GABA

  • L-γ-Amino-β-hydroxybutyric acid

  • (R)-4-AMINO-3-HYDROXYBUTYRIC ACID

  • (R)-3-Hydroxy-4-aminobutyric acid

  • R-(-)-γ-Amino-β-hydroxybutyric acid

Synthesis and Preparation

Synthetic Routes

Several synthetic approaches have been developed for the preparation of (R)-4-Amino-3-hydroxybutanoic acid, with various starting materials and methodologies.

From Dimethyl 3-Hydroxyglutarate

Enantioselective enzymatic aminolysis and ammonolysis of dimethyl 3-hydroxyglutarate offers a biocatalytic approach to synthesize (R)-4-Amino-3-hydroxybutanoic acid with high enantiomeric purity .

From (S)-3-Hydroxy-γ-butyrolactone

The synthesis starting from (S)-3-hydroxy-γ-butyrolactone involves a functional group priority switch:

  • Transformation of the lactone to (R)-4-cyano-3-hydroxybutyric acid ester

  • Conversion to an acyl hydrazide by treatment with hydrazine

  • Curtius rearrangement to form (R)-4-amino-3-hydroxybutyronitrile

  • Final hydrolysis to obtain (R)-4-Amino-3-hydroxybutanoic acid

Biological Activity

GABA Receptor Interactions

(R)-4-Amino-3-hydroxybutanoic acid exhibits complex interactions with various GABA receptor subtypes, displaying interesting enantioselective properties.

GABA Receptor Binding

ReceptorActionPotencyEnantioselectivity
GABA(A)BindingIC₅₀ = 1 μMS > R
GABA(B)BindingIC₅₀ = 0.35 μMR > S
GABA(C)Full AgonistEC₅₀ = 19 μMR > S
GABA UptakeInhibitionIC₅₀ = 67 μM-

Table 3: Receptor binding parameters and enantioselectivity of (R)-4-Amino-3-hydroxybutanoic acid

The enantioselectivity pattern is particularly notable: while the R-enantiomer is more active at GABA(B) and GABA(C) receptors, the S-enantiomer shows greater activity at GABA(A) receptors, indicating distinct stereochemical requirements for different receptor subtypes .

Anticonvulsant Activity

In vivo studies have demonstrated that (R)-4-Amino-3-hydroxybutanoic acid (20 mg/animal) effectively inhibits electrical discharges in the amygdala in a cat model of N-amidinobenzamide-induced seizures, suggesting potential applications in epilepsy treatment .

Neuromodulatory Effects

The compound's interaction with multiple GABA receptor subtypes contributes to its complex neuromodulatory profile, affecting inhibitory neurotransmission throughout the central nervous system.

Endocrine Effects

Research has shown that (R)-4-Amino-3-hydroxybutanoic acid can influence hormone secretion:

  • Dose-related effects on growth hormone secretion in normal women have been observed following GABOB infusion

  • Stimulatory effects on growth hormone, prolactin, and cortisol release in humans have been documented

  • Different administration routes may produce varying hormonal responses, with intrathecal administration showing more pronounced effects than subcutaneous injection

Comparative Pharmacology

Structure-Activity Relationships

The hydroxyl group at the beta position significantly influences the compound's binding characteristics and receptor selectivity. The stereochemistry at this position is crucial for determining its activity profile across different GABA receptor subtypes.

Comparison with Related Compounds

CompoundRelation to (R)-GABOBPrimary Differences
GABAParent structureLacks hydroxyl group at beta position
(S)-GABOBEnantiomerOpposite stereochemistry at carbon-3
L-CarnitineStructural analogContains trimethylammonium instead of amino group
CGP44533Methylphosphinic analogContains methylphosphinic acid group, acts as antagonist

Table 4: Comparison of (R)-4-Amino-3-hydroxybutanoic acid with structurally related compounds

The methylphosphinic acid analogues of GABOB are particularly interesting as they function as GABA(C) receptor antagonists, with R(+)-CGP44533 being more potent than S(-)-CGP44532, showing the opposite enantioselectivity to the agonists R(-)- and S(+)-GABOB .

Research Applications

Neurochemical Research Tools

(R)-4-Amino-3-hydroxybutanoic acid serves as a valuable tool for investigating:

  • GABA receptor subtypes and their differential stereochemical requirements

  • Structure-activity relationships of GABA receptor ligands

  • Mechanisms of neuronal inhibition in the central nervous system

Neurological Disorders

  • Anticonvulsant therapy: The compound's ability to inhibit electrical discharges in the amygdala suggests potential utility in seizure control

  • Treatment of cerebral insufficiency: Studies have examined its effects alongside other agents used for improving cerebral function

Endocrine Regulation

The compound's effects on hormone secretion, particularly growth hormone, prolactin, and cortisol, suggest potential applications in conditions involving hormonal dysregulation .

Analytical Methods

Spectroscopic Characterization

Spectroscopic data for (R)-4-Amino-3-hydroxybutanoic acid includes distinctive NMR patterns:

Spectroscopic MethodKey Signals
¹H NMR (D₂O, 300 MHz)δ 4.25 (m, 1H), 2.68 (dd, 1H, J=4.8, 17.1 Hz), 2.60 (dd, 1H, J=6.6, 17.1 Hz), 2.36 (d, 2H, J=6.6 Hz)
¹³C NMR (CD₃OD, 75 MHz)δ 176.4, 119.8, 65.1, 42.5, 26.1
IR absorption (cm⁻¹)3387, 3100, 1665, 1410, 1208, 1084

Table 5: Spectroscopic data for (R)-4-Amino-3-hydroxybutanoic acid and related intermediates

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